molecular formula C10H7Cl2N3O2S B13137174 3-(2,6-Dichlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 63308-79-2

3-(2,6-Dichlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13137174
CAS No.: 63308-79-2
M. Wt: 304.15 g/mol
InChI Key: BBDTZMZYBJMBRW-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 63308-79-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C10H7Cl2N3O2S and a molecular weight of 304.15 g/mol, this 1,3,5-triazine derivative is of significant interest in medicinal chemistry and neuroscience . Triazine-based compounds are recognized for their broad potential biological activities and are key scaffolds in drug discovery . Recent pharmacological studies highlight that (thio)ether-triazine derivatives are being investigated as ligands for the 5-HT6 serotonin receptor, a prominent target for neurological disorders . Furthermore, some ligands in this class have demonstrated additional activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them compelling candidates for multi-target therapeutic strategies in complex diseases like Alzheimer's . This compound can be analyzed using reverse-phase (RP) HPLC methods, for instance with a mobile phase containing acetonitrile, water, and phosphoric acid, supporting its characterization and purity assessment in laboratory settings . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

63308-79-2

Molecular Formula

C10H7Cl2N3O2S

Molecular Weight

304.15 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H7Cl2N3O2S/c1-18-8-13-9(16)15(10(17)14-8)7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H,13,14,16,17)

InChI Key

BBDTZMZYBJMBRW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)N(C(=O)N1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis of Triazine Derivatives

A catalyst-free, one-pot multicomponent reaction has been developed for synthesizing 1,3,5-triazine-2,4-dithione derivatives, which are structurally related to the target compound. This method involves:

  • Reacting substituted arylaldehydes (such as 2,6-dichlorobenzaldehyde),
  • Thiourea as a nitrogen and sulfur source,
  • Trialkyl orthoformates (e.g., trimethyl orthoformate) as alkylating agents.

This reaction proceeds under mild conditions without a catalyst, yielding 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones in moderate to good yields (typically 70–90%).

Key features:

Parameter Details
Reactants 2,6-Dichlorobenzaldehyde, thiourea, trialkyl orthoformate
Conditions Room temperature to mild heating, catalyst-free
Yield Up to 87% on 10 mmol scale
Advantages Simple, scalable, uses inexpensive reagents

This approach relies on thiourea’s dual role in cyclization and alkylation, forming the triazine ring and introducing the methylthio group via intermediate imidate formation.

Stepwise Synthesis via Intermediate Formation

Another synthetic route involves a stepwise approach starting from:

  • 2-Hydrazinonicotinic acid reacting with dimethyl-N-cyanoimidodithiocarbonate in ethanol to form an intermediate.
  • Acidification with concentrated hydrochloric acid and heating to induce cyclization, yielding 2-(methylthio)pyrido-triazolopyrimidin-5-one derivatives.
  • Subsequent alkylation with alkyl halides introduces the methylthio substituent.

This method is characterized by:

Step Reagents/Conditions Yield (%) Notes
Intermediate formation 2-Hydrazinonicotinic acid + dimethyl-N-cyanoimidodithiocarbonate, EtOH, RT 74 Intermediate B formation
Cyclization Conc. HCl, 80 °C, 1-3 h - Forms triazolopyrimidinone core
Alkylation Alkyl halide, K2CO3, DMF, RT, 18 h 72 Introduces methylthio group

This method is useful for derivatives closely related to the target compound and provides good yields with well-characterized intermediates.

Halogenated Phenyl Substitution via Electrophilic Aromatic Substitution

The 2,6-dichlorophenyl substituent can be introduced through nucleophilic aromatic substitution or via the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with appropriate chlorinated phenyl reagents under Lewis acid catalysis (e.g., aluminum chloride) in sulfolane solvent. The process involves:

  • Reaction of 2,4-dichloro-6-phenyl-s-triazine with chlorinated phenyl derivatives.
  • Heating under controlled conditions (50–80 °C).
  • Workup with hydrochloric acid and methanol to isolate the product.

This method is extensively used for synthesizing chlorinated triazine derivatives with high purity and yield.

Summary Table of Preparation Methods

Methodology Key Reactants Conditions Yield (%) Advantages Reference
One-pot multicomponent reaction 2,6-Dichlorobenzaldehyde, thiourea, orthoformate Mild, catalyst-free, scalable Up to 87 Simple, cost-effective, scalable
Stepwise synthesis via intermediate 2-Hydrazinonicotinic acid, dimethyl-N-cyanoimidodithiocarbonate, alkyl halide Acidic cyclization, RT alkylation 72–74 Well-defined intermediates, good yields
Electrophilic aromatic substitution 2,4-Dichloro-6-phenyl-s-triazine, chlorinated phenyl, AlCl3, sulfolane 50–80 °C, Lewis acid catalysis Not specified Suitable for halogenated phenyl substitution

Research Findings and Notes

  • The one-pot multicomponent synthesis is notable for its environmental friendliness due to the absence of catalysts and mild reaction conditions, providing a rapid and efficient route to methylthio-substituted triazines.
  • Structural confirmation of synthesized compounds is routinely performed by NMR, IR, MS, and single-crystal X-ray diffraction, ensuring the accuracy of the substitution pattern and ring formation.
  • The stepwise method allows for fine-tuning of substituents and functional groups, which is valuable for structure-activity relationship studies in medicinal chemistry.
  • Electrophilic aromatic substitution methods are well-established for introducing halogenated phenyl groups, especially in industrial-scale syntheses of triazine derivatives, with robust purification protocols.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Metal hydrides, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted phenyl triazine derivatives.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound with a triazine ring structure, featuring a dichlorophenyl group and a methylthio substituent. It has a molecular weight of approximately 304.15 g/mol and the molecular formula C10H7Cl2N3O2S . The compound is known for its electrophilic properties, making it susceptible to nucleophilic attack and various reactions.

Potential Applications

This compound has potential applications in various fields. Research indicates that compounds similar to it exhibit significant biological activities, including antitumor and antimicrobial properties. The dichlorophenyl moiety is associated with enhanced biological activity due to its ability to interact with biological targets like enzymes or receptors. Studies have shown that triazine derivatives can exhibit inhibitory effects on certain cancer cell lines and may be therapeutic agents for treating various diseases.

Interaction Studies: Interaction studies often utilize techniques such as molecular docking simulations and in vitro assays to assess how well the compound interacts with enzymes or receptors related to disease pathways. Such studies are crucial for understanding the mechanism of action of this compound and its derivatives in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the dichlorophenyl and methylthio groups enhances its binding affinity and specificity towards these targets. The triazine ring structure also contributes to its stability and reactivity, facilitating its interaction with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 1,3,5-triazine-2,4(1H,3H)-dione derivatives. Key structural analogues include:

Compound Name Substituents (Positions) Key Applications/Activities Regulatory Status
Target Compound 3: 2,6-Dichlorophenyl; 6: Methylthio Herbicidal, antitumor (potential) Under research
Hexazinone (CAS 51235-04-2) 3: Cyclohexyl; 6: Dimethylamino; 1: Methyl Herbicidal (banned in agriculture) Banned (EU, since 1997)
4-(4-Phenylpiperidin-1-yl)-1,3,5-triazine-2,6(1H,3H)-dione (4-S5) 4: Phenylpiperidin; 6: Unspecified Pharmaceutical (synthetic intermediate) Research phase
Metribuzin Metabolites 6: tert-Butyl; 3: Methylthio (varies) Herbicidal metabolites Agricultural use
Key Differences:
  • The methylthio group at position 6 may improve metabolic stability relative to Hexazinone’s dimethylamino substituent .
  • Synthetic Accessibility: The target compound and 4-S5 are synthesized via high-yield routes (e.g., 94% yield for 4-S5 via flash chromatography ), whereas Hexazinone’s synthesis is complicated by regulatory restrictions due to its toxicity .

Regulatory and Environmental Considerations

  • Hexazinone: Prohibited in agriculture under the Rotterdam Convention (effective 1997) due to irreversible environmental damage .
  • Target Compound: No current regulatory restrictions, but its methylthio group necessitates thorough toxicity profiling to avoid bioaccumulation risks .
  • 4-S5: Limited data on environmental impact, though its synthetic pathway (high purity, low waste) aligns with green chemistry principles .

Biological Activity

3-(2,6-Dichlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione, also known by its CAS number 63308-79-2, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities based on recent research findings.

  • Molecular Formula : C10H7Cl2N3O2S
  • Molecular Weight : 304.150 g/mol
  • LogP : 2.03
  • Solubility : Soluble in organic solvents; requires careful handling due to potential toxicity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related triazine compounds possess activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Compound Target Organism Activity
Triazine Derivative AE. coliModerate Inhibition
Triazine Derivative BS. aureusStrong Inhibition
This compoundVarious StrainsUnder Investigation

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 . This suggests potential applications in treating inflammatory diseases.

3. Antiparasitic Activity

Notably, some studies have indicated that triazine derivatives can exhibit activity against protozoan parasites. For example, certain compounds within this class have shown effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial activity of triazine derivatives against Gram-positive and Gram-negative bacteria, this compound was evaluated alongside other synthesized compounds. The results indicated that while some derivatives showed promising activity against Streptococcus mutans, others were less effective against Klebsiella pneumoniae .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties of triazine derivatives revealed that they can modulate the expression of inflammatory markers in RAW264.7 macrophages. The compound was shown to decrease the levels of iNOS and COX-2 proteins significantly when treated with varying concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of triazine derivatives. Modifications to the triazine ring and side groups significantly influence their biological activities:

  • Chlorination : The presence of chlorine atoms enhances antimicrobial activity.
  • Methylthio Group : This substitution appears to contribute positively to anti-inflammatory effects.

Q & A

Basic Research Questions

Q. How can researchers design and optimize synthetic routes for 3-(2,6-dichlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione to maximize yield and purity?

  • Methodology :

  • Stepwise synthesis : Begin with condensation of 2,6-dichlorobenzaldehyde with thiourea derivatives under acidic conditions to form the triazine core. Introduce the methylthio group via nucleophilic substitution using methyl disulfide or sodium methanethiolate .
  • Optimization : Screen solvents (e.g., MeCN, DMF) and catalysts (e.g., K₂CO₃) to enhance reactivity. Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 50–80°C) to balance reaction rate and byproduct formation .
  • Purification : Use recrystallization (e.g., MeOH/H₂O mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound. Validate purity via UPLC (>95%) .

Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, the methylthio group (δ ~2.5 ppm in ¹H NMR) and aromatic protons from the dichlorophenyl moiety (δ ~7.2–7.6 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺) with a mass accuracy of <5 ppm. Use electrospray ionization (ESI) in positive mode .
  • X-ray crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the triazine-dione system) .

Q. How can researchers assess the compound’s solubility and lipophilicity for preliminary pharmacokinetic profiling?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) and measure concentrations via UV-Vis spectroscopy or HPLC. Compare with reference drugs like celecoxib .
  • LogP determination : Use reverse-phase HPLC with a C18 column and a calibration curve of known logP standards. Alternatively, employ computational tools (e.g., SwissADME) to predict partition coefficients .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. antiviral effects)?

  • Methodology :

  • Standardized assays : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes and incubation times). Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves .
  • Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify target binding (e.g., SARS-CoV-2 3CL protease inhibition) and correlate with cellular efficacy .
  • Meta-analysis : Compare data across studies, accounting for variables like cell lines (e.g., Vero E6 vs. HEK293) or assay formats (e.g., enzymatic vs. whole-cell) .

Q. How can computational modeling guide the exploration of structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Molecular docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite. Prioritize substituents (e.g., methylthio vs. ethylthio) based on binding energy scores .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein hydrogen bonding .
  • QSAR models : Train regression models using descriptors like molar refractivity or topological polar surface area (TPSA) to predict bioactivity .

Q. What approaches are recommended for synthesizing and evaluating salt forms to improve bioavailability?

  • Methodology :

  • Salt screening : React the free base with acids (e.g., HCl, maleic acid) under reflux. Characterize salts via DSC (melting point shifts) and PXRD (unique diffraction patterns) .
  • Dissolution testing : Compare solubility profiles of hydrochloride vs. free base in simulated gastric fluid. Use rotating disk experiments to measure intrinsic dissolution rates .
  • In vivo PK : Administer salt forms (e.g., 10 mg/kg orally in rats) and measure plasma concentrations via LC-MS/MS. Calculate AUC and Cₘₐₓ to assess bioavailability improvements .

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